molecular formula C17H14ClFN2OS B2824148 (4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-95-6

(4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2824148
CAS No.: 851806-95-6
M. Wt: 348.82
InChI Key: VBVJDNHZQDJWLO-UHFFFAOYSA-N
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Description

The compound (4-chlorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a unique chemical with the linear formula C21H14ClFN2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 396.874 . The exact molecular structure would require more specific data or computational chemistry tools to determine.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 396.874 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A range of synthesis techniques are used for similar compounds, which can potentially be applied to the target compound. For example, a study on thiazole analogues with urea, thiourea, and selenourea functionalities, similar in structure to the target compound, involved nucleophilic addition reactions and yielded compounds with potent antioxidant activities (Reddy et al., 2015).
  • Spectral Characterization : Detailed spectral characterization, including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry, is essential for compounds like the target molecule. For instance, Shahana and Yardily (2020) used these techniques for similar thiazole derivatives (Shahana & Yardily, 2020).

Molecular and Structural Analysis

  • Density Functional Theory (DFT) : DFT calculations are critical for understanding the molecular structure and properties of such compounds. Shahana and Yardily's (2020) work on similar compounds involved DFT to investigate equilibrium geometry, bonding features, and vibrational wave numbers (Shahana & Yardily, 2020).
  • Molecular Docking Studies : These studies are useful to predict interactions of the compound with biological targets. For example, Shahana and Yardily (2020) conducted molecular docking to understand the antibacterial activity of similar compounds (Shahana & Yardily, 2020).

Potential Applications

  • Antioxidant Activity : Compounds similar to the target molecule have shown potent antioxidant activity, as observed in the study of thiazole derivatives with urea, thiourea, and selenourea functionalities (Reddy et al., 2015).
  • Antibacterial Activity : The molecular docking studies of similar compounds, as mentioned in Shahana and Yardily's work, suggest potential for antibacterial applications (Shahana & Yardily, 2020).

Properties

IUPAC Name

(4-chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-14-7-5-12(6-8-14)16(22)21-10-9-20-17(21)23-11-13-3-1-2-4-15(13)19/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVJDNHZQDJWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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